molecular formula C21H28N4O2 B5646086 2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5646086
M. Wt: 368.5 g/mol
InChI Key: YEALGZVPOMYCON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves multiple steps, including the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor as a key step to introduce various substituents into the molecule (Yang et al., 2008). Another approach involves the spirocyclization of pyridine substrates, which allows for the construction of the diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spiro configuration that merges two cyclic units at a single carbon atom, creating a complex three-dimensional architecture. This unique structure contributes to the compound's distinct chemical and physical properties. The crystal structure of a related 1,5-dioxaspiro[5.5] derivative showcases the triclinic P-1 space group, highlighting the intricate molecular packing and interactions within the crystal lattice (Zeng et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives can be attributed to the presence of functional groups such as oxadiazole, which can undergo various chemical transformations. For instance, the synthesis of functionalized trifluoromethylated diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs) demonstrates the versatility of these compounds in forming highly functionalized and complex molecules (Li et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and melting points, are significantly influenced by the substituents attached to the core structure. These properties are crucial for determining the compound's applicability in various scientific and industrial settings. The synthesis and characterization of novel oxadiazoles, including their IR, NMR, and elemental analysis, provide insight into their physical properties (Gaonkar et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of diazaspiro[5.5]undecane derivatives are defined by their molecular structure. The presence of the oxadiazole ring and the spiro configuration enhances the molecule's ability to participate in various chemical reactions, contributing to its utility in the synthesis of complex organic compounds. The study of solvent effects on the infrared spectra of oxadiazole derivatives provides further insight into their chemical behavior and interactions (Kara et al., 2021).

properties

IUPAC Name

2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-25-15-21(13-18(20(25)26)17-7-5-4-6-8-17)9-11-24(12-10-21)14-19-23-22-16(2)27-19/h4-8,18H,3,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEALGZVPOMYCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)CC3=NN=C(O3)C)CC(C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-YL)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

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